2-(Difluoromethoxy)-4,6-dimethylnicotinonitrile
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Overview
Description
2-(Difluoromethoxy)-4,6-dimethylnicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles. This compound is characterized by the presence of a difluoromethoxy group and two methyl groups attached to the nicotinonitrile core. The incorporation of fluorine atoms into organic molecules often imparts unique properties, such as increased metabolic stability and altered biological activity, making such compounds valuable in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable precursor, such as a halogenated nicotinonitrile, reacts with a difluoromethylating agent under basic conditions . The reaction conditions often include the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and bases such as potassium carbonate or sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity. Additionally, the development of greener synthetic routes, such as those employing less hazardous reagents and solvents, is an area of ongoing research .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-4,6-dimethylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMSO or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
2-(Difluoromethoxy)-4,6-dimethylnicotinonitrile has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-4,6-dimethylnicotinonitrile involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to enzymes or receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethoxy)phenyl isothiocyanate
- Difluoromethoxylated Ketones
- Trifluoromethylated analogs
Uniqueness
2-(Difluoromethoxy)-4,6-dimethylnicotinonitrile is unique due to the presence of both difluoromethoxy and dimethyl groups, which can significantly influence its chemical and biological properties. Compared to trifluoromethylated analogs, the difluoromethoxy group can offer different reactivity and metabolic stability, making it a valuable alternative in drug design and other applications .
Properties
IUPAC Name |
2-(difluoromethoxy)-4,6-dimethylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N2O/c1-5-3-6(2)13-8(7(5)4-12)14-9(10)11/h3,9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPCBLKMOIGCQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)OC(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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